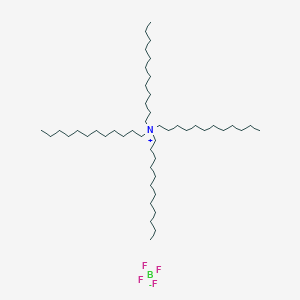
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains, which contribute to its surface-active properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by anion exchange to introduce the tetrafluoroborate anion. The reaction conditions often include:
Quaternization: The tertiary amine is reacted with an alkyl halide (e.g., dodecyl bromide) in the presence of a solvent such as acetonitrile or ethanol. The reaction is typically carried out at elevated temperatures (50-80°C) to ensure complete quaternization.
Anion Exchange: The resulting quaternary ammonium bromide is then subjected to anion exchange using a tetrafluoroborate salt (e.g., sodium tetrafluoroborate) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to maintain consistent reaction conditions and optimize yield.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the long alkyl chains are relatively inert, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation can produce corresponding alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Tetrabutylammonium Bromide: A quaternary ammonium compound with shorter butyl chains, used as a phase transfer catalyst.
Uniqueness
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes. This distinguishes it from other quaternary ammonium compounds with shorter alkyl chains.
Propiedades
Número CAS |
91234-68-3 |
|---|---|
Fórmula molecular |
C48H100BF4N |
Peso molecular |
778.1 g/mol |
Nombre IUPAC |
tetradodecylazanium;tetrafluoroborate |
InChI |
InChI=1S/C48H100N.BF4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-48H2,1-4H3;/q+1;-1 |
Clave InChI |
WDWHCDWBIBBBDH-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


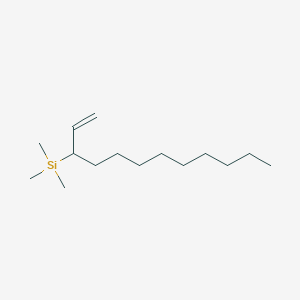
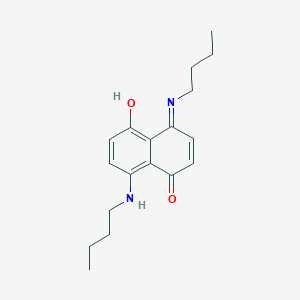
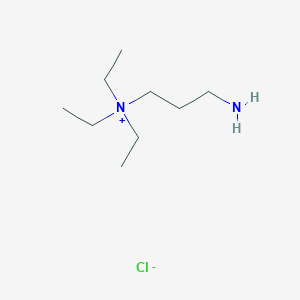

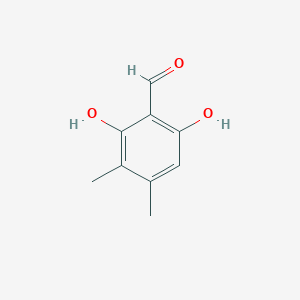
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
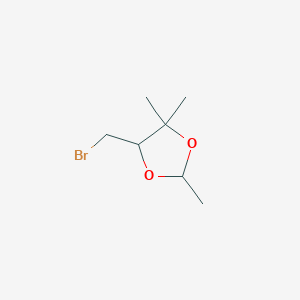
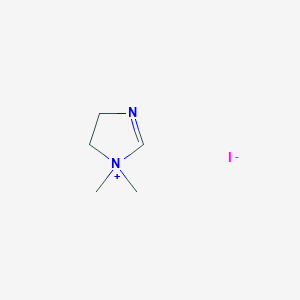
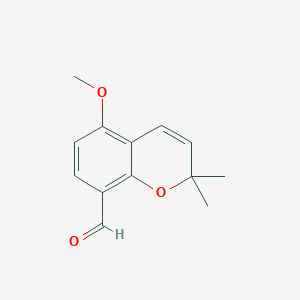
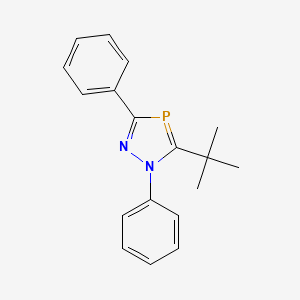
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)

![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
